N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features both phosphine and sulfinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-(diphenylphosphanyl)phenylboronic acid with 2,2-dimethylpropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(diphenylphosphino)benzenamine: Similar in structure but lacks the sulfinamide group.
1,2-bis(diphenylphosphino)benzene: Contains two phosphine groups but no sulfinamide group.
Uniqueness
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is unique due to the presence of both phosphine and sulfinamide groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with transition metals compared to its analogs.
Properties
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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